molecular formula C16H12ClNO4S B2393139 N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide CAS No. 2034155-30-9

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

Cat. No. B2393139
CAS RN: 2034155-30-9
M. Wt: 349.79
InChI Key: SGHRTFMBHZOMTH-UHFFFAOYSA-N
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Description

“N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” is a chemical compound that belongs to the class of coumarin heterocycles . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . These methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .


Molecular Structure Analysis

The molecular structure of its achiral heterotopic 3-diethoxy-methyl precursor has been determined by NMR spectroscopy and X-ray crystallography . C14H14ClFO4 is monoclinic, space group P21/a, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å3, Z = 4, D calc. = 1.383 g/cm3 .


Chemical Reactions Analysis

The synthesis of coumarin systems involves various chemical reactions . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” can be inferred from its molecular structure analysis. For instance, its molecular formula is C14H14ClFO4 .

Scientific Research Applications

Anticancer Properties

The quinoline derivative N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (Figure 1) is synthesized from 4,7-dichloroquinoline using a three-step procedure. It has been characterized by various techniques, including FT-IR, 1H-NMR, 13C-NMR, DEPT-135°, and ESI-MS . This compound shows promising anticancer activity against several cancer cell lines (HCT-116, MCF-7, and SK-BR3). Its potential as an anticancer agent makes it an interesting candidate for further investigation.

!Figure 1

Antibacterial Activity

Another related compound, 4-(quinolin-4-yl)morpholine , has demonstrated in vitro antibacterial activity . Investigating its mechanism of action and potential use in combating bacterial infections could be valuable.

Antifungal Properties

The same compound, 4-(quinolin-4-yl)morpholine , may also exhibit antifungal activity . Understanding its mode of action and exploring its efficacy against fungal pathogens could be relevant for drug development.

Trypanocidal Agents

Quinoline derivatives, including those containing the (quinolinyl)morpholines scaffold, have been investigated as trypanocidal agents . These compounds could play a role in combating diseases caused by trypanosomes.

Human Vanilloid Receptor Type 1 (TRPV1) Antagonists

N-(quinolinyl)amides: have been studied as TRPV1 antagonists . These receptors are involved in pain perception and inflammation. Investigating their potential therapeutic applications, especially in pain management, is worthwhile.

Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonists

Both (quinolinyl)amides and (quinolin-2-yl)benzamide derivatives have been explored as MCH1R antagonists . MCH1R is associated with body weight regulation, making these compounds relevant for obesity-related conditions.

Advanced Material Chemistry

Quinoline and morpholine frameworks are favored in medicinal and advanced material chemistry . Exploring novel applications of this compound in materials science, such as sensors or catalysts, could be intriguing.

Lipinski’s Descriptors

The physicochemical parameters (Lipinski’s descriptors) of this compound were calculated using the online SwissADME database . These descriptors provide insights into its drug-likeness and potential for oral bioavailability.

Future Directions

The future directions for “N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The scientific community may find the scaffold work helpful for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .

properties

IUPAC Name

N-[4-(7-chloro-4-oxochromen-3-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-23(20,21)18-12-5-2-10(3-6-12)14-9-22-15-8-11(17)4-7-13(15)16(14)19/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHRTFMBHZOMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

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